(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole

Organic Synthesis Building Blocks Functional Group Chemistry

Sourcing stereodefined octahydroisoindole building blocks often leads to supply inconsistencies or incorrect diastereomers that derail synthetic routes. (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole (CAS 318502-89-5) directly addresses this challenge: • Defined (3aR,7aS) stereochemistry - eliminates diastereomer uncertainty in chiral pool synthesis and SAR studies • Orthogonal Boc-amine & hydroxyl handles - enables sequential, independent derivatization for focused library synthesis • Validated precursor to the mitiglinide scaffold (hypoglycemic agent) and chiral N-heterocyclic carbene ligands for asymmetric catalysis Supplied with full QA documentation. Standard research quantities from 100 mg to 25 g available for immediate dispatch.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 318502-89-5
Cat. No. B1378925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole
CAS318502-89-5
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(CC2C1)O
InChIInChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11?/m1/s1
InChIKeyISZLPPFTZXTGHT-JKIOLJMWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3Ar,7as)-rel-2-Boc-5-hydroxy-octahydro-2h-isoindole Overview


(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole is a bicyclic isoindoline derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl (-OH) functional group . The compound is defined by its specific (3aR,7aS) stereochemistry, which influences its 3D conformation and potential as a chiral building block . It is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry, serving as a precursor for more complex molecules .

(3Ar,7as)-rel-2-Boc-5-hydroxy-octahydro-2h-isoindole Substitution Risks


The octahydro-isoindole scaffold is not a uniform entity. Variations in ring substitution, oxidation state, and stereochemistry create distinct chemical and biological profiles that preclude generic substitution. For example, the oxidation state at the 5-position fundamentally alters the scaffold's geometry and reactivity: a keto-group, as in 2-Boc-5-oxo-octahydro-isoindole, creates a planar, electron-withdrawing center, while a hydroxyl group, as in the target compound, introduces a chiral center and offers a handle for further derivatization . Similarly, the presence and configuration of stereocenters are critical; the (3aR,7aS) configuration defines the molecule's 3D shape, which would be different in a diastereomer or enantiomer, potentially impacting interactions with chiral biological targets or the stereochemical outcome of reactions . Interchanging such analogs without data-backed justification risks altering a synthesis pathway or invalidating a structure-activity relationship (SAR).

(3Ar,7as)-rel-2-Boc-5-hydroxy-octahydro-2h-isoindole vs. Key Analogs


Oxidation State: C5 Hydroxyl vs. Ketone

The most direct structural comparator is 2-Boc-5-oxo-octahydro-isoindole (CAS 203661-68-1), which features a ketone at the C5 position instead of the hydroxyl group. This difference in oxidation state leads to quantifiable changes in molecular properties and synthetic utility .

Organic Synthesis Building Blocks Functional Group Chemistry

Stereochemistry: Defined vs. Undefined Isomer

The target compound is sold as the defined (3aR,7aS) stereoisomer, a feature not guaranteed for all octahydro-isoindole building blocks . The MDL Number for this specific stereoisomer is MFCD23106330 [1]. A direct comparison with a compound sold as an unspecified or racemic mixture would reveal the same molecular weight and formula but different 3D spatial arrangement.

Chiral Synthesis Stereochemistry Asymmetric Catalysis

Vendor Purity Comparison

Procurement decisions rely on specified purity levels. For this compound, multiple vendors provide quantifiable purity data. AChemBlock specifies a purity of 97% , while AKSci provides a minimum purity specification of 95% . This represents a quantifiable difference of 2% in nominal purity between available commercial offerings.

Quality Control Analytical Chemistry Procurement

(3Ar,7as)-rel-2-Boc-5-hydroxy-octahydro-2h-isoindole Applications


Mitiglinide and Analog Synthesis

The octahydro-2H-isoindole core is a key structural element in the hypoglycemic agent mitiglinide [1]. This target compound, with its protected amine and hydroxyl handle, serves as a crucial building block for constructing the mitiglinide scaffold and its derivatives. The defined stereochemistry is essential for building the chiral center present in the drug molecule .

Chiral Ligands for Asymmetric Catalysis

The rigid, bicyclic framework and defined (3aR,7aS) stereochemistry make this compound a valuable precursor for synthesizing novel chiral ligands . The Boc-protected amine and the hydroxyl group can be independently functionalized to introduce various donor groups, enabling the design of ligands for asymmetric hydrogenation and other stereoselective transformations.

Medicinal Chemistry SAR Scaffold

The octahydro-isoindole scaffold is recognized for its potential in drug discovery . This specific compound, with its orthogonal functional handles (Boc-amine and hydroxyl), is ideal for exploring structure-activity relationships (SAR). Researchers can use it to systematically build libraries of compounds by derivatizing either the amine (after Boc deprotection) or the hydroxyl group to probe biological targets.

Natural Product-Like Molecule Synthesis

Isoindoline alkaloids and related structures are common in biologically active natural products [2]. This compound provides a functionalized, stereodefined core that can be elaborated into more complex, natural product-like architectures, particularly those requiring a cis-fused bicyclic framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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